molecular formula C14H18O3 B1330894 Glycidyl 4-tert-Butylbenzoate CAS No. 59313-58-5

Glycidyl 4-tert-Butylbenzoate

Cat. No.: B1330894
CAS No.: 59313-58-5
M. Wt: 234.29 g/mol
InChI Key: NOWVDELPZQQGIG-UHFFFAOYSA-N
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Description

Glycidyl 4-tert-Butylbenzoate: is an organic compound with the molecular formula C14H18O3. It is a glycidyl ester of 4-tert-butylbenzoic acid and is commonly used in various chemical applications due to its unique structural properties. This compound is typically a colorless to light yellow liquid and is known for its stability and reactivity in different chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl 4-tert-Butylbenzoate can be synthesized through the esterification of 4-tert-butylbenzoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Glycidyl 4-tert-Butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glycidyl 4-tert-Butylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycidyl 4-tert-Butylbenzoate involves its reactivity with various nucleophiles. The glycidyl group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in the synthesis of polymers and other complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

  • Glycidyl 4-tert-Butylphenyl Ether
  • Glycidyl 4-tert-Butylphenyl Acetate
  • Glycidyl 4-tert-Butylphenyl Propionate

Comparison: Glycidyl 4-tert-Butylbenzoate is unique due to its ester linkage, which imparts different chemical properties compared to ethers and acetates. The ester group makes it more susceptible to hydrolysis and other ester-specific reactions, whereas ethers and acetates have different reactivity profiles. This uniqueness allows for its use in specific applications where ester functionality is desired .

Properties

IUPAC Name

oxiran-2-ylmethyl 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)13(15)17-9-12-8-16-12/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWVDELPZQQGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346517
Record name Glycidyl 4-tert-Butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59313-58-5
Record name Glycidyl 4-tert-Butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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